![molecular formula C20H19N5OS B2416839 N-(3,4-dimethylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide CAS No. 1358919-60-4](/img/structure/B2416839.png)
N-(3,4-dimethylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide
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Description
N-(3,4-dimethylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide is a useful research compound. Its molecular formula is C20H19N5OS and its molecular weight is 377.47. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Application : It plays a crucial role in visible light-activated polymerization processes. For instance, in dental materials, DMPTA contributes to rapid radical polymerizations in BisGMA-TEGDMA monomers .
- Advantages : High charge mobility and compatibility with flexible substrates make it promising for next-generation electronics .
- Benefits : Efficient conversion of light energy into chemical reactions for clean energy applications .
- Mechanism : Cascade aryl radical cyclization and C(sp3)–P(V) bond cleavage lead to the formation of these valuable organic structures .
Photoinitiators in Polymerization
Electric and Electronic Materials
Photocatalysis and Hydrogen Atom Transfer
Polyarylfuran Skeleton Construction
Chiral Chromatography Stationary Phases
Type I Photoinitiators for Radical Polymerizations
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-12-8-9-15(10-13(12)2)21-18(26)11-27-20-19-24-23-14(3)25(19)17-7-5-4-6-16(17)22-20/h4-10H,11H2,1-3H3,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFYXERZPHUAFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dimethylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide |
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